molecular formula C7H4Cl2O3S B1619860 4-chlorosulfonylbenzoyl chloride CAS No. 7516-60-1

4-chlorosulfonylbenzoyl chloride

Cat. No.: B1619860
CAS No.: 7516-60-1
M. Wt: 239.07 g/mol
InChI Key: JYJUMAFOXPQPAU-UHFFFAOYSA-N
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Description

4-chlorosulfonylbenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O3S. It is a derivative of benzoic acid where the carboxyl group is substituted with a chlorosulphonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorosulfonylbenzoyl chloride can be synthesized through the chlorosulfonation of benzoic acid derivatives. One common method involves the reaction of p-toluenesulfonyl chloride with chromium(VI) oxide in acetic anhydride and acetic acid at room temperature. The mixture is then heated to 40°C for 2 hours, followed by pouring into ice water, filtering, and drying to obtain the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorosulfonation processes using readily available reagents such as sulfur dioxide and chlorine. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chlorosulfonylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from reactions with this compound include esters, amides, and sulfonyl derivatives, depending on the nature of the reacting nucleophile .

Mechanism of Action

The mechanism of action of 4-chlorosulfonylbenzoyl chloride involves electrophilic substitution reactions. The chlorosulphonyl group acts as an electrophile, reacting with nucleophiles to form various products. The reaction typically proceeds through the formation of a σ-complex, followed by the elimination of a proton to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chlorosulfonylbenzoyl chloride include:

Uniqueness

This compound is unique due to its specific reactivity and the presence of both chlorosulphonyl and benzoyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

7516-60-1

Molecular Formula

C7H4Cl2O3S

Molecular Weight

239.07 g/mol

IUPAC Name

4-chlorosulfonylbenzoyl chloride

InChI

InChI=1S/C7H4Cl2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H

InChI Key

JYJUMAFOXPQPAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl

7516-60-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Oxalyl chloride (2.2 mL) was added to a mixture of 4-(chlorosulfonyl)benzoic acid (0.662 g, 3.0 mmol) in anhydrous dichloromethane (25 mL) followed by one small drop of N,N-dimethylformamide. The mixture was stirred at room temperature overnight. Then the mixture was then concentrated to provide 4-(chlorosulfonyl)benzoyl chloride which was used without additional purification.
Quantity
2.2 mL
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reactant
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0.662 g
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25 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.179 g, 9.29 mmol) is added to a suspension of 4-chlorosulfonyl-benzoic acid (1.025 g, 4.64 mmol) in 10 mL of DCM at RT. A drop of DMF is added. Stirring is continued for 2.5 days. A pale yellow solution results. The reaction mixture is concentrated under vacuum. Toluene is added and the mixture is concentrated under vacuum again. This last process is repeated twice more, and the mixture is finally dried under vacuum to give 4-chlorosulfonyl-benzoyl chloride as a pale yellow solid.
Quantity
1.179 g
Type
reactant
Reaction Step One
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1.025 g
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reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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